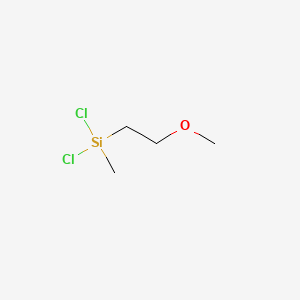
Dichloro(2-methoxyethyl)methylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(2-methoxyethyl)methylsilane is an organosilicon compound with the molecular formula C₄H₁₀Cl₂OSi. It is a versatile chemical used in various industrial and research applications. The compound is characterized by the presence of two chlorine atoms, a methoxyethyl group, and a methyl group attached to a silicon atom. This unique structure imparts specific chemical properties that make it valuable in organic synthesis and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dichloro(2-methoxyethyl)methylsilane can be synthesized through the chlorination of 2-methoxyethylmethylsilane. The reaction typically involves the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The process is carried out under controlled conditions to ensure the selective formation of the dichlorinated product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination reactions. The raw materials, including 2-methoxyethylmethylsilane and the chlorinating agent, are fed into a reactor where the reaction takes place. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Dichloro(2-methoxyethyl)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as alcohols, amines, or thiols, leading to the formation of different organosilicon compounds.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Condensation Reactions: It can react with other silanes or silanols to form siloxane bonds, which are essential in the production of silicone polymers.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alcohols, amines, or thiols are used under mild conditions to replace the chlorine atoms.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Condensation Reactions: Catalysts such as acids or bases are used to promote the formation of siloxane bonds.
Major Products Formed:
Substitution Reactions: Various organosilicon compounds depending on the nucleophile used.
Hydrolysis: Silanols and hydrochloric acid.
Condensation Reactions: Siloxane polymers.
Applications De Recherche Scientifique
Dichloro(2-methoxyethyl)methylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organosilicon compounds.
Biology: The compound is used in the modification of biomolecules and surfaces to introduce silicon-containing functional groups.
Industry: this compound is used in the production of silicone polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of dichloro(2-methoxyethyl)methylsilane involves its reactivity towards nucleophiles and its ability to form siloxane bonds. The chlorine atoms in the compound are highly reactive and can be readily replaced by nucleophiles, leading to the formation of various organosilicon compounds. The methoxyethyl group provides additional reactivity and stability to the molecule .
Molecular Targets and Pathways:
Nucleophilic Substitution: The chlorine atoms are the primary targets for nucleophilic attack, leading to substitution reactions.
Siloxane Bond Formation: The silicon atom can form stable siloxane bonds with other silicon-containing compounds, which is crucial in the production of silicone polymers.
Comparaison Avec Des Composés Similaires
Dichloro(2-methoxyethyl)methylsilane can be compared with other similar organosilicon compounds such as:
Dichloromethylsilane: Lacks the methoxyethyl group, making it less reactive in certain substitution reactions.
Dichloroethylmethylsilane: Contains an ethyl group instead of a methoxyethyl group, which affects its reactivity and stability.
Dichloropropylmethylsilane: Contains a propyl group, leading to different physical and chemical properties.
Uniqueness: The presence of the methoxyethyl group in this compound imparts unique reactivity and stability to the compound, making it valuable in specific synthetic applications and industrial processes .
Propriétés
Numéro CAS |
58066-88-9 |
|---|---|
Formule moléculaire |
C4H10Cl2OSi |
Poids moléculaire |
173.11 g/mol |
Nom IUPAC |
dichloro-(2-methoxyethyl)-methylsilane |
InChI |
InChI=1S/C4H10Cl2OSi/c1-7-3-4-8(2,5)6/h3-4H2,1-2H3 |
Clé InChI |
CNKBKCGUSXCEJQ-UHFFFAOYSA-N |
SMILES canonique |
COCC[Si](C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)
